molecular formula C17H18N2O2 B463195 2-(acetylamino)-N-(2-phenylethyl)benzamide CAS No. 348614-14-2

2-(acetylamino)-N-(2-phenylethyl)benzamide

Cat. No.: B463195
CAS No.: 348614-14-2
M. Wt: 282.34g/mol
InChI Key: YWQZAPMQBHOSIO-UHFFFAOYSA-N
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Description

2-(acetylamino)-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group and a phenylethyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N-(2-phenylethyl)benzamide typically involves the acylation of 2-aminobenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(acetylamino)-N-(2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(acetylamino)-N-(2-phenylethyl)benzamide: Unique due to its specific substitution pattern.

    N-(2-phenylethyl)benzamide: Lacks the acetylamino group, leading to different chemical and biological properties.

    2-(acetylamino)benzamide: Lacks the phenylethyl group, affecting its hydrophobic interactions.

Uniqueness

This compound is unique due to the presence of both the acetylamino and phenylethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

348614-14-2

Molecular Formula

C17H18N2O2

Molecular Weight

282.34g/mol

IUPAC Name

2-acetamido-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C17H18N2O2/c1-13(20)19-16-10-6-5-9-15(16)17(21)18-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20)

InChI Key

YWQZAPMQBHOSIO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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